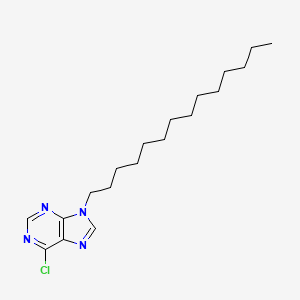![molecular formula C16H21N3O4 B14001797 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrrolo[2,3-b]pyridine moiety. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine ring system is synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
Coupling Reaction: The protected amino acid is then coupled with the pyrrolo[2,3-b]pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the amino group or the pyrrolo[2,3-b]pyridine ring.
Oxidation and Reduction: Oxidation of the pyrrolo[2,3-b]pyridine ring or reduction of the carboxylic acid group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: EDCI, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, while coupling reactions with other amino acids or peptides result in the formation of peptide bonds.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-thienyl)propanoic acid: Contains a thiophene ring instead of the pyrrolo[2,3-b]pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is unique due to the presence of the pyrrolo[2,3-b]pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of peptides and other complex molecules with potential biological activity.
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-12(14(20)21)8-10-9-19(4)13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,18,22)(H,20,21)/t12-/m0/s1 |
InChI Key |
ILNAHPYLYHUQLE-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=C1C=CC=N2)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=C1C=CC=N2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


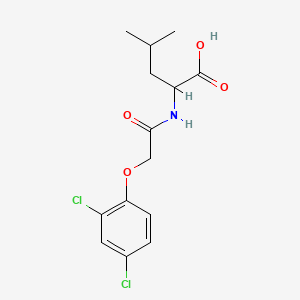
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
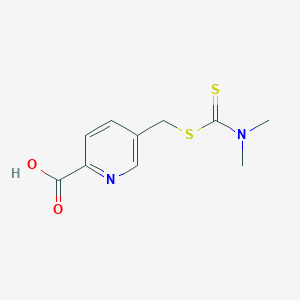
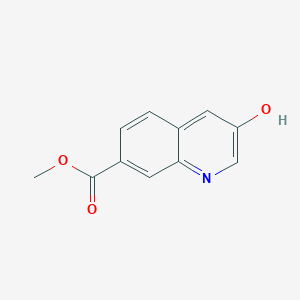
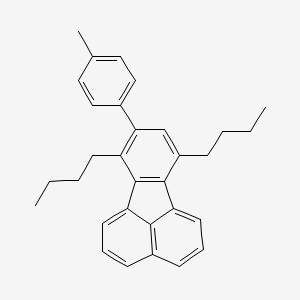
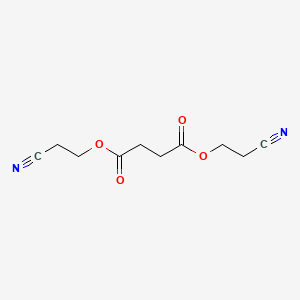
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
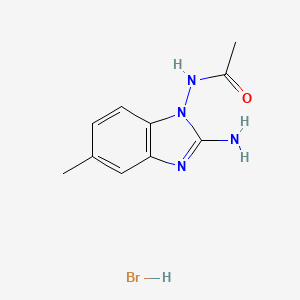



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
